Methyl 2-(ethylamino)butanoate hydrochloride
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Overview
Description
Methyl 2-(ethylamino)butanoate hydrochloride is an organic compound that belongs to the class of esters. It is characterized by the presence of an ester functional group, which is a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(ethylamino)butanoate hydrochloride typically involves the esterification of butanoic acid derivatives. One common method includes the reaction of 2-bromoethyl butanoate with ethylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and solvents is carefully controlled to ensure the efficient conversion of reactants to the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(ethylamino)butanoate hydrochloride undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride to form primary alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent used in the reduction of esters.
Substitution: Common nucleophiles include amines and alcohols, which react under mild to moderate conditions.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Primary alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Methyl 2-(ethylamino)butanoate hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-(ethylamino)butanoate hydrochloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, leading to the formation of carboxylic acid and alcohol, which can further participate in various biochemical pathways. The compound’s effects are mediated through its ability to undergo nucleophilic substitution and reduction reactions, influencing the activity of enzymes and other proteins involved in these pathways .
Comparison with Similar Compounds
Methyl 2-(ethylamino)butanoate hydrochloride can be compared with other similar compounds, such as:
- Methyl 2-(methylamino)butanoate hydrochloride
- Methyl 3-(methylamino)-2-butenoate
- 4-(diethylamino)-1-phenyl-1-butanone hydrochloride
These compounds share similar ester functional groups but differ in their specific substituents and overall structure. This compound is unique due to its specific ethylamino substitution, which imparts distinct chemical and physical properties .
Properties
IUPAC Name |
methyl 2-(ethylamino)butanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-4-6(8-5-2)7(9)10-3;/h6,8H,4-5H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCJRFLBIOQARB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)NCC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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